molecular formula C18H11N7O4 B2535565 1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396855-28-9

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2535565
CAS No.: 1396855-28-9
M. Wt: 389.331
InChI Key: VVVJHVZMXXXXNC-UHFFFAOYSA-N
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Description

1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound with a unique structure combining furan, oxadiazole, pyrazine, and pyridinone moieties

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multi-step processes.

  • The starting material, furan-2-carboxylic acid, undergoes esterification with methanol and concentrated sulfuric acid to form furan-2-yl methyl ester.

  • The ester is then converted into furan-2-yl hydrazinecarboxylate using hydrazine hydrate.

  • Next, the cyclization of furan-2-yl hydrazinecarboxylate with cyanogen bromide yields furan-2-yl-1,2,4-oxadiazole.

  • Finally, the resulting intermediate is subjected to condensation with pyridin-2-one under acidic conditions, yielding the target compound.

Industrial Production Methods

  • Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

  • Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed for large-scale production.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, leading to the formation of various oxides.

  • Reduction: : Reduction reactions might alter the oxadiazole or pyrazinyl groups, producing different reduced forms.

  • Substitution: : The aromatic rings in the structure make it susceptible to substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen (H2) gas.

  • Substitution: : Nucleophiles like hydroxylamine and electrophiles like chloromethylation agents.

Major Products

  • Oxidation: : Formation of carboxylic acids, alcohols, or ketones.

  • Reduction: : Formation of amines or reduced heterocyclic rings.

  • Substitution: : Various substituted derivatives, depending on the nature of the substituent.

Chemistry

  • Acts as a versatile building block for the synthesis of more complex heterocyclic compounds.

  • Useful in the development of novel catalysts and ligands.

Biology

Medicine

  • Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.

Industry

  • Used in the development of advanced materials, including polymers and nanomaterials with unique properties.

Mechanism of Action

  • The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π stacking interactions.

  • These interactions lead to alterations in biological pathways, which can result in therapeutic effects or changes in material properties.

Similar Compounds

  • 1,3,4-oxadiazole derivatives.

  • 2-pyrazinecarboxamide compounds.

  • Pyridinone analogs.

Uniqueness

  • The combination of furan, oxadiazole, pyrazine, and pyridinone in a single molecule is rare, making it unique in its structural diversity and potential multifunctionality.

  • Its specific arrangement offers a distinct profile of chemical reactivity and biological activity.

This compound's multifaceted nature makes it a fascinating subject for ongoing scientific exploration and potential technological advancements.

Properties

IUPAC Name

1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N7O4/c26-15-4-3-11(17-22-16(24-28-17)12-8-19-5-6-20-12)9-25(15)10-14-21-18(29-23-14)13-2-1-7-27-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJHVZMXXXXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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